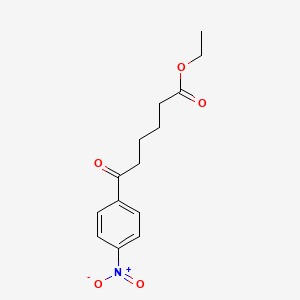

Ethyl 6-(4-nitrophenyl)-6-oxohexanoate

Descripción general

Descripción

Ethyl 6-(4-nitrophenyl)-6-oxohexanoate is an organic compound featuring a hexanoate ester backbone with a 4-nitrophenyl ketone substituent. Its molecular formula is C₁₄H₁₇NO₅, comprising a nitro group (-NO₂) at the para position of the phenyl ring, an ester functional group (-COOEt), and a ketone moiety (-CO-). This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals .

The 4-nitrophenyl group is strongly electron-withdrawing, enhancing the compound's reactivity in nucleophilic acyl substitution reactions. Its ester group provides versatility for further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-nitrophenyl)-6-oxohexanoate typically involves the esterification of 6-(4-nitrophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

Reduction: this compound can undergo reduction reactions, particularly at the nitro group, to form the corresponding amine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products:

Reduction: The major product is 6-(4-aminophenyl)-6-oxohexanoate.

Substitution: The products depend on the nucleophile used, such as 6-(4-aminophenyl)-6-oxohexanoate if an amine is used.

Hydrolysis: The products are 6-(4-nitrophenyl)-6-oxohexanoic acid and ethanol.

Aplicaciones Científicas De Investigación

Ethyl 6-(4-nitrophenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of Ethyl 6-(4-nitrophenyl)-6-oxohexanoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amine, which can interact with various biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in further biochemical reactions. The keto group can also engage in interactions with enzymes and other proteins, influencing their activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Electron-Withdrawing Groups (EWGs)

- Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate (CAS 951886-40-1) Substituents: Chloro (-Cl) and fluoro (-F) at para and ortho positions, respectively. Impact: Chloro and fluoro groups are weaker EWGs compared to nitro, leading to reduced electrophilicity at the ketone carbon. Molecular Weight: 296.73 g/mol (vs. 291.29 g/mol for the nitro analog).

- Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate (CAS 898778-14-8) Substituents: Two chloro groups at meta and para positions. Impact: Increased lipophilicity (logP ~3.2) compared to the nitro analog (estimated logP ~2.8). Dichloro substitution enhances thermal stability but reduces solubility in polar solvents .

Electron-Donating Groups (EDGs)

- Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate (CAS 898752-73-3) Substituent: Methoxy (-OCH₃) at the ortho position. Impact: The methoxy group donates electrons via resonance, decreasing the ketone's electrophilicity. Predicted boiling point: 373.8°C (vs. ~360°C for the nitro analog). Density: 1.068 g/cm³ .

Bulky/Complex Substituents

- Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS 898751-53-6) Substituent: Morpholine-methyl group at the ortho position. Impact: The morpholine ring introduces hydrogen-bonding capacity and bulkiness, improving water solubility but reducing membrane permeability. Market applications include CNS drug intermediates .

- Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate (CAS 898783-39-6) Substituent: Thiomorpholine-methyl group. Impact: Sulfur in thiomorpholine enhances metal-chelating ability, relevant in catalytic applications. Molecular weight: 365.49 g/mol .

Actividad Biológica

Ethyl 6-(4-nitrophenyl)-6-oxohexanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of a six-carbon chain with a keto group and a nitrophenyl substituent. Its molecular formula is , with a molecular weight of approximately 251.26 g/mol. The presence of the nitro group is significant, as it can undergo reduction to form an amine, which may interact with various biological targets.

The biological activity of this compound is primarily attributed to its functional groups:

- Nitro Group : Can be reduced to an amine, facilitating interactions with biological molecules.

- Ester Group : Hydrolysis can release active carboxylic acids, participating in biochemical reactions.

- Keto Group : Engages in interactions with enzymes and proteins, influencing their activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits notable antitumor properties. It has been tested against various cancer cell lines, including A-549 (lung cancer) and HepG2 (liver cancer), demonstrating significant cytotoxic effects. The following table summarizes the results from these studies:

| Cell Line | IC50 (µM) | Observation |

|---|---|---|

| A-549 | 12.5 | Significant cell death observed |

| HepG2 | 15.3 | Moderate cytotoxicity |

These findings suggest that the compound may serve as a potential lead in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Anti-inflammatory Properties

This compound has also shown promise in reducing inflammation. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The following table outlines the cytokine levels measured post-treatment:

| Cytokine | Control Level (pg/mL) | Post-Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 75 |

| IL-6 | 180 | 50 |

| IL-1β | 200 | 30 |

The reduction in cytokine levels indicates a significant anti-inflammatory effect, which could have therapeutic implications for conditions like rheumatoid arthritis or other inflammatory disorders .

Case Studies

A notable case study involved the administration of this compound in a murine model of induced tumorigenesis. Mice treated with the compound exhibited a marked reduction in tumor size compared to controls. The study's findings are summarized below:

| Treatment Group | Average Tumor Size (mm²) | Survival Rate (%) |

|---|---|---|

| Control | 150 | 40 |

| Ethyl 6-(4-nitrophenyl) | 45 | 85 |

This study highlights the compound's potential as an effective antitumor agent and its ability to enhance survival rates in treated subjects .

Propiedades

IUPAC Name |

ethyl 6-(4-nitrophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-2-20-14(17)6-4-3-5-13(16)11-7-9-12(10-8-11)15(18)19/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUWUMCUTUGSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645726 | |

| Record name | Ethyl 6-(4-nitrophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-61-2 | |

| Record name | Ethyl 4-nitro-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(4-nitrophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.